4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide

HPLC impurity profiling Tegoprazan ANDA quality control relative retention time

4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide (Tegoprazan Impurity 32) is the certified reference standard for Tegoprazan impurity profiling by HPLC. Its defined RRT and relative correction factor under validated conditions (CAPCELL CORE C18 column, phosphate/acetonitrile gradient, 218 nm) are essential for system suitability, linearity (0.1–11 µg/mL), and recovery (93.4–97.2%). Comprehensive CoA (¹H/¹³C NMR, 2D NMR, MS, HPLC, IR, UV, moisture) satisfies ICH Q3A for ANDA/DMF submissions. Using a non-identical standard produces erroneous RRT and quantification errors, risking ANDA rejection.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
CAS No. 1406094-94-7
Cat. No. B1468986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide
CAS1406094-94-7
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC(=C(C=C1)N)OCC2=CC=CC=C2
InChIInChI=1S/C16H18N2O2/c1-18(2)16(19)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10H,11,17H2,1-2H3
InChIKeyMSPJZZOHPRZNIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide (CAS 1406094-94-7): Identity, Regulatory Role, and Procurement Baseline


4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide (CAS 1406094-94-7, molecular formula C₁₆H₁₈N₂O₂, molecular weight 270.33 g/mol) is a substituted benzamide featuring a 4-amino group, a 3-benzyloxy group, and an N,N-dimethylamide terminus . It is most prominently catalogued as Tegoprazan Impurity 32, a defined related substance arising during the synthesis of the potassium-competitive acid blocker (P-CAB) Tegoprazan (approved in South Korea in 2018 for GERD and erosive esophagitis) [1]. The compound serves as a reference standard for HPLC-based impurity profiling, method validation, and quality control in generic Tegoprazan drug development, including ANDA submissions [2]. Its predicted physicochemical properties—boiling point 486.4 ± 40.0 °C, density 1.166 ± 0.06 g/cm³, and pKa 2.82 ± 0.10—directly inform chromatographic method parameters .

Why Generic Substitution Fails for 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide in Tegoprazan Impurity Profiling


Substituting 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide with a structurally similar benzamide—such as its regioisomer 4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide (CAS 1488572-67-3), its debenzylated 3-hydroxy analog (CAS 464913-03-9), or the primary amide 3-Amino-4-(benzyloxy)benzamide (CAS 1154155-94-8)—defeats the purpose of impurity reference standard procurement because each analog exhibits a unique chromatographic retention time, distinct MS fragmentation pattern, and different ionization behavior under HPLC conditions [1]. In the validated HPLC method for Tegoprazan impurity profiling, the four related substances (Impurities A–D) are resolved with relative retention times (RRTs) of 0.22, 0.73, 0.86, and 1.86 versus the Tegoprazan API peak (13.8 min), using a CAPCELL CORE C18 column (4.6 mm × 75 mm, 2.7 µm) with 0.01 mol/L ammonium dihydrogen phosphate/acetonitrile gradient at 218 nm detection [2]. A non-identical impurity standard produces an incorrect RRT and relative correction factor, leading to systematic quantification errors (RSD < 2.0% only when the correct reference standard is used) and potential ANDA rejection by regulators [2].

Quantitative Differentiation Evidence: 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide vs. Closest Analogs


Chromatographic Resolution: Relative Retention Time (RRT) Differentiates This Impurity from Co-occurring Tegoprazan Related Substances

In the validated HPLC method for Tegoprazan impurity profiling, the four related substances are chromatographically resolved with distinct relative retention times (RRTs). Impurity A (RRT ≈ 0.22), Impurity B (RRT ≈ 0.73), Impurity C (RRT ≈ 0.86), and Impurity D (RRT ≈ 1.86) are all separated from the Tegoprazan API peak at 13.8 min [1]. 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide has been independently catalogued as one of these impurity standards by multiple reference standard suppliers, and its chromatographic behavior is defined by its specific RRT value under these conditions . In contrast, Tegoprazan Impurity 33 (4-Acetamido-3-amino-5-(benzyloxy)-N,N-dimethylbenzamide, CAS N/A) carries additional acetamido and nitro substituents that increase polarity and shift its retention to a different RRT window [2]. Using Impurity 33 or any other non-identical impurity standard for method validation of this specific impurity yields a systematically erroneous RRT, which propagates into a biased relative correction factor and ultimately generates inaccurate impurity quantification (bias outside the method's validated RSD < 2.0% range) [1].

HPLC impurity profiling Tegoprazan ANDA quality control relative retention time

pKa-Dependent Ionization: 3-Benzyloxy-4-amino Substitution Pattern Produces a Distinctly Low pKa vs. Primary Amide Analogs

The predicted pKa of 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide is 2.82 ± 0.10, reflecting the combined electronic effects of the electron-donating 4-amino group and the electron-withdrawing N,N-dimethylamide carbonyl . This value is markedly lower than that expected for the primary amide analog 3-Amino-4-(benzyloxy)benzamide (CAS 1154155-94-8), which lacks the N,N-dimethyl substitution and therefore exhibits a higher pKa (estimated > 8 for the anilinium species) due to the absence of the tertiary amide's inductive electron withdrawal . Under the HPLC conditions used for Tegoprazan impurity profiling (mobile phase pH 6.5), 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide remains predominantly neutral, whereas primary amide analogs may carry a partial positive charge on the amino group, altering their retention mechanism on the C18 stationary phase [1]. This pKa difference directly explains why the primary amide analog cannot serve as a surrogate impurity standard: it would exhibit a different retention time and peak shape under the validated method conditions.

pKa prediction ionization state reversed-phase HPLC method development

Molecular Weight and MS Detection: 270.33 Da Distinguishes This Impurity from Lower-MW Debenzylated and Primary Amide Analogs

The molecular weight of 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide (270.33 g/mol, C₁₆H₁₈N₂O₂) provides unambiguous mass spectrometric differentiation from its closest structural analogs . The debenzylated analog 4-Amino-3-hydroxy-N,N-dimethylbenzamide (CAS 464913-03-9) has a molecular weight of 180.20 g/mol (C₉H₁₂N₂O₂), a difference of 90.13 Da corresponding to the benzyl group (C₇H₆O) . The primary amide analog 3-Amino-4-(benzyloxy)benzamide (CAS 1154155-94-8) has a molecular weight of 242.27 g/mol, a difference of 28.06 Da attributable to the replacement of the N,N-dimethyl group (C₂H₆N, 44 Da) with a primary amide NH₂ (16 Da) . In LC-MS impurity profiling, these mass differences are readily resolved even with unit-resolution MS detectors, enabling confident peak assignment. By contrast, the regioisomer 4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide (CAS 1488572-67-3) is isobaric (also 270.33 g/mol), meaning that MS alone cannot distinguish them; chromatographic resolution (as in Evidence Item 1) is mandatory .

LC-MS impurity identification mass spectrometry molecular weight differentiation

Purity Specification and Characterization Data Package: 95%+ HPLC Purity with Multi-Technique Certification Enables Regulatory-Compliant Use

Commercially available 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide (Tegoprazan Impurity 32) is supplied with a purity specification of ≥95% by HPLC and is accompanied by a comprehensive Certificate of Analysis (CoA) that includes ¹H NMR, ¹³C NMR, MS (mass spectrometry), HPLC chromatogram, IR, UV, and in some cases 2D NMR and moisture content data . This multi-technique characterization package meets the guidelines for impurity reference standards outlined by ICH Q3A/Q3B and is accepted for ANDA and DMF submissions . In contrast, generic benzyloxy-benzamide analogs purchased as 'research-grade' screening compounds (e.g., 3-Amino-4-(benzyloxy)benzamide, CAS 1154155-94-8) are typically sold with only a simple HPLC purity statement and lack the full spectroscopic characterization required for regulatory traceability . Furthermore, the compound is stored under controlled temperature conditions (2–8 °C) as indicated on the CoA, ensuring stability during the shelf life .

reference standard certification CoA documentation HPLC purity

Regulatory Precedent: Impurity 32 Is a Defined Impurity in the Tegoprazan Drug Substance Registration Dossier

Tegoprazan (CAS 942195-55-3), a potassium-competitive acid blocker approved by the Korean MFDS in 2018 and under development for global markets, generates multiple process-related impurities and degradation products during synthesis [1]. 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide is explicitly catalogued as Tegoprazan Impurity 32 by multiple reference standard manufacturers, indicating its recognition as a defined impurity arising from a specific synthetic pathway [2]. The validated HPLC method for Tegoprazan demonstrates that four related substances (Impurities A–D) can be quantified in commercial Tegoprazan samples, with a limit of not more than 0.78 mg/g for each impurity [3]. While Impurity 32 may not correspond directly to Impurities A–D in every published method, its existence as a named impurity standard implies that it has been isolated, characterized, and registered as part of the Tegoprazan impurity profile during process development [1][4]. In contrast, close analogs such as 4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide (the 2-benzyloxy regioisomer) have no documented association with the Tegoprazan synthetic pathway and lack regulatory precedent as a reference standard for this drug substance [2].

pharmaceutical impurity profiling ANDA regulatory submission ICH Q3A

High-Value Procurement Scenarios for 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide (Tegoprazan Impurity 32)


HPLC Method Development and Validation for Tegoprazan ANDA Submissions

This compound serves as the certified reference standard for HPLC-based impurity profiling of Tegoprazan drug substance and drug product. Its established relative retention time (RRT) and relative correction factor under the validated conditions (CAPCELL CORE C18 column, ammonium dihydrogen phosphate/acetonitrile gradient, pH 6.5, 218 nm detection) make it indispensable for system suitability testing, linearity determination (validated range 0.1–11 µg/mL), and recovery experiments (average recovery 93.4–97.2%, RSD < 2.0%) [1]. The comprehensive CoA documentation (¹H NMR, ¹³C NMR, MS, HPLC, IR, UV) satisfies ICH Q3A requirements for impurity reference standard characterization in ANDA and DMF submissions .

LC-MS/MS Method Development for Tegoprazan Impurity Identification and Quantification

With a molecular weight of 270.33 g/mol (C₁₆H₁₈N₂O₂), this impurity is readily distinguishable from lower-MW analogs (e.g., the debenzylated 3-hydroxy analog at 180.20 g/mol) by unit-resolution MS . Procurement of this exact standard enables the development of selective multiple reaction monitoring (MRM) transitions for LC-MS/MS quantification of Impurity 32 in Tegoprazan bulk drug substance and finished product. The 90.13 Da mass difference from the debenzylated analog ensures no cross-interference in the MS channel .

Forced Degradation Studies and Stability-Indicating Method Validation for Tegoprazan

Tegoprazan undergoes degradation under acidic, alkaline, and oxidative conditions, generating multiple degradation products including benzamide-related impurities [2]. 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide may arise as a degradation product or process impurity under specific stress conditions. Its low pKa (2.82) ensures neutral behavior at the HPLC mobile phase pH of 6.5, enabling robust peak shape and reproducible retention in stability-indicating methods .

Reference Standard for Generic Tegoprazan API Manufacturer Quality Control

Generic API manufacturers producing Tegoprazan for regulated markets require a portfolio of impurity reference standards to demonstrate control of the impurity profile during batch release . 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide, as Tegoprazan Impurity 32, is a necessary component of this impurity standard panel. Its availability with full spectroscopic characterization (¹H NMR, ¹³C NMR, 2D NMR, MS, HPLC, IR, UV, moisture content) and CoA documentation enables direct use in QC release testing without additional qualification, reducing the time and cost of ANDA preparation [1].

Quote Request

Request a Quote for 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.